1-(3-chlorophenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
The compound “1-(3-chlorophenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that belongs to the class of quinolines . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Synthesis Analysis
The synthesis of quinoline derivatives is a promising direction among chemists, pharmacists, and drug developers . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Molecular Structure Analysis
The molecular structure of quinoline derivatives can be analyzed using techniques like X-ray diffraction . The structure often exhibits intermolecular interactions and π⋯π interactions .Chemical Reactions Analysis
Quinoline derivatives are known to undergo various chemical reactions. For example, they are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
Physical properties of quinoline derivatives include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties include flammability, toxicity, acidity, and many other types of reactivity .Scientific Research Applications
1-(3-Chlorophenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has a wide range of potential applications in scientific research. It is of particular interest in the fields of drug discovery and chemical synthesis, as its unique structure can be used as a building block for the synthesis of various organic molecules. It is also of interest in materials science, as its unique structure can be used to study the effects of different substituents on the properties of the compound. In addition, the compound has been studied for its potential applications in biochemistry and molecular biology, as it has been found to interact with various proteins and enzymes.
Mechanism of Action
Target of Action
Quinazoline and quinazolinone derivatives, which share a similar structure, have been reported to interact with a variety of targets, including enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Quinazoline and quinazolinone derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . These interactions can result in the inhibition or activation of target proteins, leading to alterations in cellular function.
Biochemical Pathways
Quinazoline and quinazolinone derivatives have been reported to affect a variety of biochemical pathways, including those involved in inflammation, convulsion, cancer, bacterial and fungal infections, hiv, and analgesia .
Pharmacokinetics
Similar compounds, such as the 4-aminoquinolines, are known to be completely absorbed from the gastrointestinal tract, sequestered in peripheral tissues, metabolized in the liver to pharmacologically active by-products, and excreted via the kidneys and the feces .
Result of Action
Quinazoline and quinazolinone derivatives have been reported to exhibit a broad range of biological activities, including sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-parkinsonism, and anticancer effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action and stability of similar compounds .
Advantages and Limitations for Lab Experiments
1-(3-Chlorophenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a relatively new compound, and as such, there are still some limitations to its use in laboratory experiments. For example, the compound is not yet commercially available, and so it must be synthesized in the laboratory. In addition, the compound is not very stable, and so it must be stored in an appropriate solvent in order to ensure its stability. However, the compound is relatively easy to synthesize, and its unique structure makes it a potentially useful building block for the synthesis of various organic molecules.
Future Directions
1-(3-Chlorophenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has the potential to be a valuable tool in various fields of scientific research. As such, further research is needed to explore its potential applications. For example, further research could be conducted to investigate the compound’s potential as an anti-cancer agent, as well as its potential to be used as a building block for the synthesis of various organic molecules. In addition, further research could be conducted to investigate the compound’s potential to modulate the immune response, as well as its potential to modulate the activity of proteins and enzymes. Finally, further research could be conducted to investigate the compound’s potential to be used in materials science, as well as its potential to be used as a drug discovery tool.
Synthesis Methods
The synthesis of 1-(3-chlorophenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline begins with the reaction of 3-chlorophenyl-7,8-difluoro-3-phenyl-1H-pyrazole with an appropriate acid, such as trifluoroacetic acid (TFA). This reaction results in the formation of an intermediate, which is then reacted with a suitable base, such as sodium bicarbonate, to yield the desired product. The reaction is typically carried out in aqueous solution, and the product can be isolated by precipitation or chromatography.
Safety and Hazards
properties
IUPAC Name |
1-(3-chlorophenyl)-7,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClF2N3/c23-14-7-4-8-15(9-14)28-22-16-10-18(24)19(25)11-20(16)26-12-17(22)21(27-28)13-5-2-1-3-6-13/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRFMEDJEWATBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)F)F)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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